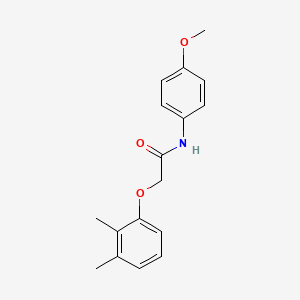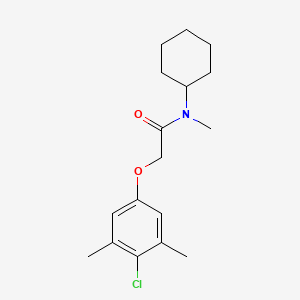![molecular formula C17H27N5O2 B5602645 7-propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5602645.png)
7-propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one belongs to a class of compounds that exhibit intriguing chemical and physical properties, including potential biological activities. This category of compounds is broadly explored for their synthesis methodologies, molecular structure, chemical reactions, and properties which provide foundational knowledge for further applications in various scientific fields.
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives involves regioselective synthesis techniques, often starting from specific precursors undergoing cycloaddition reactions. For example, the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-diene-6-one derivatives through cycloaddition of nitrilimides to furanone derivatives indicates a methodological approach to crafting complex spiro compounds (Farag, Elkholy, & Ali, 2008). Such synthetic routes highlight the intricate steps required to construct the spirocyclic core of our compound of interest.
Molecular Structure Analysis
Molecular mechanics energy minimization techniques are utilized to explore the structural parameters of these compounds. The detailed analysis of compound structures, such as 8-(4-methylphenyl)-1,3,4-triphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-6-one, provides insights into the molecular geometry, confirming the spirocyclic nature and the positioning of substituents which are crucial for understanding the molecular structure of this compound (Farag, Elkholy, & Ali, 2008).
Chemical Reactions and Properties
Spiro compounds like our compound of interest undergo various chemical reactions, including cycloadditions, intramolecular cyclizations, and more, leading to a wide range of derivatives with potentially unique properties. For instance, the transformation of pyrazolecarbohydrazide derivatives through intramolecular cyclization underlines the reactivity of such spiro compounds (Farag, Elkholy, & Ali, 2008).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are pivotal for understanding the behavior of these compounds under different conditions. While specific data on this compound is not provided, related compounds exhibit defined melting points and crystalline structures which can be indicative of the compound's stability and purity (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).
Chemical Properties Analysis
The chemical behavior, including reactivity with other compounds, potential for forming derivatives, and stability, defines the applicability of these compounds. Studies on similar diazaspirodecanone compounds highlight their reactivity patterns, providing a foundation to infer the chemical properties of our compound of interest. For example, the synthesis and reactivity of 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols against various reagents demonstrate the versatility and potential for functionalization of these compounds (Popkov, Makarenko, & Nikishin, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-propyl-2-[4-(1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-2-8-20-9-4-6-17(16(20)24)7-11-21(12-17)15(23)5-3-10-22-14-18-13-19-22/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFMHCORODJZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2(C1=O)CCN(C2)C(=O)CCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


cyanamide](/img/structure/B5602566.png)
![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)
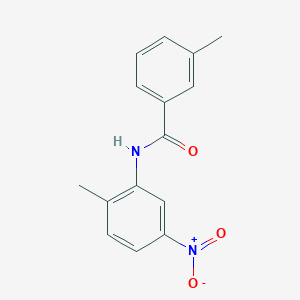
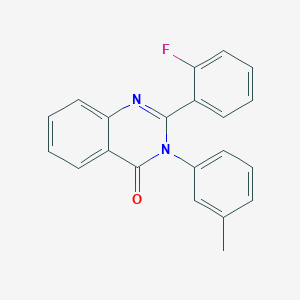


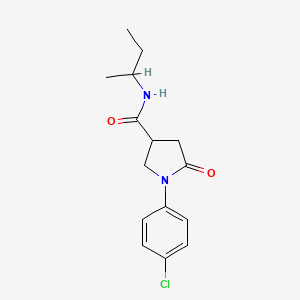
![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)
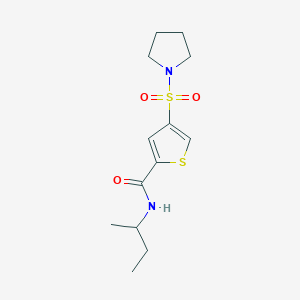
![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)
